molecular formula C8H6BrClO B1286585 3-Brom-2-methylbenzoylchlorid CAS No. 21900-48-1

3-Brom-2-methylbenzoylchlorid

Katalognummer: B1286585
CAS-Nummer: 21900-48-1
Molekulargewicht: 233.49 g/mol
InChI-Schlüssel: JUNGKBUTMUFRGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is primarily used in organic synthesis and research applications .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

3-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in organic synthesis. It is primarily used for the synthesis of various biologically active compounds. The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles to form new derivatives.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom in 3-bromo-2-methylbenzoyl chloride can be substituted by amines or alcohols to produce amides or esters, respectively.
  • Coupling Reactions: It can be used in coupling reactions to generate biphenyl derivatives, which are crucial in medicinal chemistry.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the use of 3-bromo-2-methylbenzoyl chloride in synthesizing α-2 adrenoceptor agonists and Smoothened receptor antagonists, which are important in treating various conditions such as hypertension and cancer .

Pharmaceutical Applications

In the pharmaceutical industry, 3-bromo-2-methylbenzoyl chloride is significant for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Therapeutic Uses:

  • Antiviral Agents: Derivatives of this compound have shown promise as HIV-1 entry inhibitors .
  • Anticancer Research: The compound has been investigated for its role in synthesizing compounds that target cancer pathways .

Data Table: Pharmaceutical Applications

Compound TypeApplication AreaNotable Effects
α-2 Adrenoceptor AgonistsHypertension TreatmentReduces blood pressure
Smoothened Receptor AntagonistsCancer TherapyInhibits tumor growth
HIV-1 Entry InhibitorsAntiviral TherapyPrevents viral entry into cells

Agrochemical Applications

3-Bromo-2-methylbenzoyl chloride is also utilized in the agrochemical sector, particularly in the formulation of pesticides and crop protection agents. Its reactivity allows it to form various derivatives that are effective against pests.

Role in Pesticide Development:

The compound acts as a key building block for creating novel pesticide formulations that enhance crop yield and protect against pests without harming beneficial insects .

Case Study: Pesticide Formulation

Research indicates that derivatives synthesized from 3-bromo-2-methylbenzoyl chloride exhibit high efficacy against a range of agricultural pests while maintaining environmental safety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-methylbenzoyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-methylbenzoyl chloride
  • 3-Chloro-2-methylbenzoyl chloride
  • 3-Bromo-4-methylbenzoyl chloride

Uniqueness

3-Bromo-2-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity in synthetic applications .

Biologische Aktivität

3-Bromo-2-methylbenzoyl chloride (C8H6BrClO) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.

  • Molecular Formula: C8H6BrClO
  • Molecular Weight: 221.49 g/mol
  • CAS Number: 76006-33-2
  • Solubility: Soluble in organic solvents such as chloroform and methanol.

Synthesis

3-Bromo-2-methylbenzoyl chloride can be synthesized through various methods, typically involving the bromination of 2-methylbenzoic acid followed by chlorination. This compound serves as an intermediate in the synthesis of biologically active molecules, particularly in drug development.

The biological activity of 3-Bromo-2-methylbenzoyl chloride is primarily attributed to its ability to interact with specific biological targets, including:

  • α-2 Adrenoceptors: This compound has been identified as a precursor for α-2 adrenoceptor agonists, which are used in the treatment of hypertension and anxiety disorders .
  • Smoothened Receptor Antagonists: It plays a role in the development of antagonists targeting the Smoothened receptor, which is implicated in various cancers and developmental disorders .
  • HIV-1 Entry Inhibitors: Research indicates that derivatives of this compound can inhibit HIV-1 entry into host cells, providing potential therapeutic avenues for HIV treatment .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 3-Bromo-2-methylbenzoyl chloride and its derivatives:

  • Antiviral Activity:
    • A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1, suggesting its potential as a lead compound for further drug development .
  • Anticancer Properties:
    • Research has shown that compounds derived from 3-Bromo-2-methylbenzoyl chloride can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .
  • Fragment-Based Drug Discovery (FBDD):
    • In FBDD approaches, 3-Bromo-2-methylbenzoyl chloride has been utilized as a fragment to develop more complex molecules that target specific proteins involved in disease processes. This method has led to the identification of novel therapeutic agents with improved efficacy and selectivity .

Table 1: Biological Activities of 3-Bromo-2-methylbenzoyl Chloride Derivatives

Compound NameBiological ActivityReference
α-2 Adrenoceptor AgonistAntihypertensive effects
Smoothened Receptor AntagonistInhibition of tumor growth
HIV-1 Entry InhibitorAntiviral activity
Anticancer DerivativeCell proliferation inhibition

Eigenschaften

IUPAC Name

3-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGKBUTMUFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598426
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-48-1
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-methylbenzoic acid (2000 mg) was added to dichloromethane (50 mL) and N,N-dimethylformamide (1 mL). Oxalyl chloride (649 mg) was added and the solution was stirred for three minutes. The mixture was washed with 1 M aqueous HCl three times, washed with brine, and dried on anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to yield the product.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 1 L, one-necked flask equipped with a magnetic stir bar and reflux condenser, was added 3-bromo-2-methylbenzoic acid 1 (200 g, 0.93 mol) and thionyl chloride (202 mL, 2.79 mol). The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and heated to 76° C. for 90 min. At this point, all the solid had dissolved. GC analysis indicated that the reaction was complete. The batch was cooled to ambient temperature and concentrated under reduced pressure to give 3-bromo-2-methylbenzoyl chloride as a light brown oil. This material was dissolved in anhydrous CH2Cl2 (350 mL) and transferred to an addition funnel. This solution was added drop wise to a solution of 2-amino-2-methyl-1-propanol (182.4 g, 2.05 mol) in anhydrous CH2Cl2 (1.0 L) over 45 min. During the addition, the internal temperature was kept between 10° C. to 20° C. by cooling with an ice-water bath. The addition funnel was rinsed with anhydrous CH2Cl2 (50 mL). The batch was stirred at ambient temperature for 3 h. GC analysis indicated that the reaction was complete. The salts were filtered-off and the filter cake was rinsed with CH2Cl2 (1 L). The filtrate was washed with sat. aq NaHCO3 (500 mL, prepared from 200 g NaHCO3 and 1.6 L tap water) and brine (500 mL, prepared from 750 g NaCl and 1.5 L tap water). The separated organic layer was dried over Na2SO4 (400 g) and filtered. Material transfer and filter cake rinsing was completed with CH2Cl2 (1 L). The filtrate was concentrated under reduced pressure. To the resulting residue was slowly added thionyl chloride (302 mL, 4.16 mol). Exothermic reaction occurred. The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and the batch was stirred for 2 h upon completion of the addition. GC analysis indicated that the reaction was complete. Thionyl chloride was removed under reduced pressure. The residue was cooled with an ice-water bath. MeOH (100 mL) was slowly added (very exothermic), followed by 20 wt % NaOH solution (600 mL, prepared from 200 g NaOH and 0.8 L tap water). The pH of the reaction mixture was determined to be 14. Tap water (1 L) was added, and the batch was stirred until most of the solids dissolved. The mixture was extracted with MTBE (800 mL×3). The organic layers were combined, washed with brine (500 mL), dried over Na2SO4 (322 g), and concentrated under reduced pressure. The residue was purified by passage through a silica-gel plug (1 kg silica gel in a 3 L filter funnel loaded with 2 L of hexane) eluted with 15% EtOAc/hexane (7.5 L). The first 5.5 L of eluent contained 2. Concentration under reduced pressure afforded 217 g (87%) of 2 as an orange oil. HPLC indicated its purity was 96.5 A %. LCMS (m/z) 268.14 (M++1, 79Br), 270.03 (M++1, 81Br). 1H NMR (400 MHz, CDCl3) δ 1.40 (6H, s), 2.61 (3H, s), 4.09 (2H, s), 7.06 (1H, dd, J=8.4, 7.2 Hz), 7.60 (1H, d, J=7.2 Hz), 7.62 (1H, dd, J=8.4, 1.2 Hz). 13C NMR (100 MHz, CDCl3) δ 20.9, 28.5 (2C), 68.2, 79.0, 126.7, 126.8, 129.0, 130.3, 134.7, 137.9, 162.3.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
202 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.